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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)benzaldehyde

Cat. No.: B112040

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile synthetic intermediate, 3-(4-fluorophenyl)benzaldehyde. This compound is of
significant interest in medicinal chemistry and materials science. This document compiles
predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for
compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for 3-(4-
fluorophenyl)benzaldehyde, summarized in clear, tabular formats for ease of reference and
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for 3-(4-fluorophenyl)benzaldehyde is not readily
available in the public domain. However, based on the analysis of structurally related
compounds, particularly 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one,
and known chemical shift values for substituted benzene rings, a predicted *H and 3C NMR
spectrum can be outlined.

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~10.05 S 1H Aldehyde (-CHO)
~8.10 s 1H Ar-H (H2)
~7.90 d 1H Ar-H (H4 or H6)
~7.85 d 1H Ar-H (H6 or H4)
~7.65 t 1H Ar-H (H5)
~7.60 dd 2H Ar-H (H2'/H6")
~7.15 t 2H Ar-H (H3'/H5")

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm)

Assighment

~192.0 Aldehyde (C=0)

~163.0 (d, YJCF = 250 Hz) Cc4'

~142.0 C3

~137.0 C1

~136.0 (d, 4JCF = 3 Hz) c1

~135.0 C6

~130.0 (d, 3JCF = 8 Hz) cz/ce’

~129.5 C5

~129.0 C4

~128.0 C2

~116.0 (d, 2JCF = 22 Hz) C3'C5'
Infrared (IR) Spectroscopy
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The IR spectrum of 3-(4-fluorophenyl)benzaldehyde is expected to exhibit characteristic
absorption bands for the aldehyde and aromatic functionalities. The predicted key absorptions
are listed below, based on typical values for aromatic aldehydes and related fluoro-substituted
compounds.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm—?) Intensity Assignment
~3070 Medium Aromatic C-H Stretch
) Aldehyde C-H Stretch (Fermi

~2830, ~2730 Medium, Weak

doublet)
~1705 Strong Aldehyde C=0 Stretch
~1600, ~1585, ~1480 Medium-Strong Aromatic C=C Stretch
~1230 Strong C-F Stretch

p-Substituted Benzene C-H
~840 Strong

Bend

m-Substituted Benzene C-H
~790, ~700 Strong

Bend

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for 3-(4-fluorophenyl)benzaldehyde is
available in the form of predicted collision cross-sections for various adducts. Electron
lonization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Collision Cross Section Data for 3-(4-Fluorophenyl)benzaldehyde
Adducts[1]
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Adduct m/z Predicted CCS (A2
[M+H]* 201.07102 139.3

[M+Na]* 223.05296 148.7

[M-H]- 199.05646 145.3

M+NHa4]* 218.09756 158.6

[

[M+K]+ 239.02690 144.5

[M]* 200.06319 138.5

A plausible fragmentation pattern under EI-MS would involve the initial formation of the
molecular ion (M*" at m/z = 200), followed by the loss of a hydrogen radical to form the stable
acylium ion ([M-H]* at m/z = 199). Further fragmentation would likely involve the loss of the
formyl group (*CHO) to yield the 3-(4-fluorophenyl)phenyl cation at m/z = 171, and subsequent
fragmentation of the biphenyl core.

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(4-fluorophenyl)benzaldehyde (5-10 mg) is dissolved in approximately 0.7 mL
of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard (O
ppm). Both *H and 13C NMR spectra are recorded on a 500 MHz spectrometer. For *H NMR, a
sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 133C NMR, a
proton-decoupled spectrum is obtained with a sufficient number of scans to observe all carbon
signals, including those of quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a spectrometer equipped with an attenuated total
reflectance (ATR) accessory. A small drop of liquid 3-(4-fluorophenyl)benzaldehyde is placed
directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm~?* by co-
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adding 16 to 32 scans at a resolution of 4 cm~*. A background spectrum of the clean, empty
ATR crystal is recorded prior to the sample measurement and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EIl) source.
The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for
separation prior to analysis. The electron energy is typically set to 70 eV. The mass analyzer
(e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500 to detect the
molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 3-(4-fluorophenyl)benzaldehyde.
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Caption: General workflow for the spectroscopic characterization of 3-(4-
Fluorophenyl)benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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